molecular formula C24H30FN3O3S B2903735 (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 690247-77-9

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2903735
CAS No.: 690247-77-9
M. Wt: 459.58
InChI Key: AGVKRIWUSMNCKY-UHFFFAOYSA-N
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Description

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of azepane, sulfonyl, methylphenyl, fluorophenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Methylphenyl Group: The sulfonylated azepane is coupled with a methylphenyl group using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the fluorophenyl group using a nucleophilic substitution reaction.

    Final Coupling: The two intermediate compounds are finally coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to serotonin or dopamine receptors, modulating their activity and influencing neurotransmitter levels in the brain. This can lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-bromophenyl)piperazin-1-yl)methanone
  • (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-methylphenyl)piperazin-1-yl)methanone

Uniqueness

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3S/c1-19-10-11-20(18-23(19)32(30,31)28-12-6-2-3-7-13-28)24(29)27-16-14-26(15-17-27)22-9-5-4-8-21(22)25/h4-5,8-11,18H,2-3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKRIWUSMNCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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